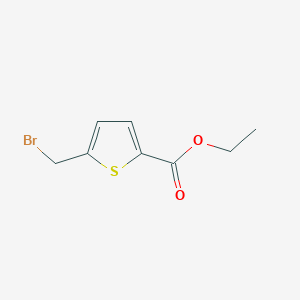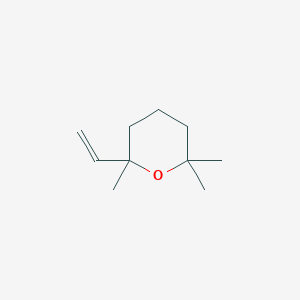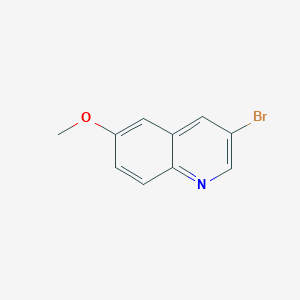
1,4-Bis(2-methylstyryl)benzene
Overview
Description
1,4-Bis(2-methylstyryl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with two 2-(2-methylphenyl)ethenyl groups at the 1 and 4 positions
Mechanism of Action
1,4-Bis(2-methylstyryl)benzene, also known as Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-, is a chemical compound with a molecular weight of 310.43 g/mol . This compound is used for synthesis and has been utilized as a scintillator reagent .
Target of Action
It’s known to be used in organic synthesis , suggesting that it may interact with various organic compounds.
Mode of Action
Its use as a scintillator reagent suggests that it may interact with radiation and produce light, a process that could involve energy transfer mechanisms.
Biochemical Pathways
As a scintillator reagent , it likely plays a role in the detection of radiation, which could involve various biochemical and physical processes.
Pharmacokinetics
Given its use in synthesis , it’s likely that these properties would depend on the specific conditions of the reaction and the other compounds present.
Result of Action
This compound has been reported to exhibit fluorescence emission in cyclohexane . This suggests that it may have applications in fluorescence-based detection systems. The compound’s interaction with radiation as a scintillator reagent could result in the production of light, which can be measured and analyzed.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its fluorescence emission properties may vary depending on the solvent used . Additionally, its stability and efficacy as a scintillator could be affected by factors such as temperature and radiation intensity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-methylstyryl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene and 2-methylbenzaldehyde.
Condensation Reaction: The benzene ring undergoes a condensation reaction with 2-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate compound, 1,4-bis(2-methylphenyl)butadiene.
Dehydrogenation: The intermediate compound is then subjected to dehydrogenation using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This step results in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-methylstyryl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the hydrogenation of the ethenyl groups to form the corresponding alkane.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, where substituents such as halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), Nitrating agents (HNO₃/H₂SO₄), Alkylating agents (R-Cl/AlCl₃)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alkanes
Substitution: Halogenated benzene derivatives, Nitrobenzene derivatives, Alkylbenzene derivatives
Scientific Research Applications
1,4-Bis(2-methylstyryl)benzene has a wide range of applications in scientific research:
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Electronics: It serves as a building block for the synthesis of organic photovoltaic materials, which are used in solar cells.
Chemical Sensors: The compound’s ability to interact with various analytes makes it suitable for use in chemical sensors and biosensors.
Pharmaceutical Research: It is investigated for its potential as a precursor in the synthesis of biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,4-bis(phenylethenyl)-: Similar structure but lacks the methyl groups on the phenyl rings.
Benzene, 1,4-bis[2-(4-methylphenyl)ethenyl]-: Similar structure with methyl groups on the para position of the phenyl rings.
Benzene, 1,4-bis[2-(3-methylphenyl)ethenyl]-: Similar structure with methyl groups on the meta position of the phenyl rings.
Uniqueness
1,4-Bis(2-methylstyryl)benzene is unique due to the presence of methyl groups on the ortho position of the phenyl rings. This structural feature influences the compound’s electronic properties, making it distinct from other similar compounds. The ortho-methyl groups can affect the compound’s reactivity, stability, and interaction with other molecules, thereby enhancing its suitability for specific applications in materials science and organic electronics.
Properties
IUPAC Name |
1,4-bis[(E)-2-(2-methylphenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22/c1-19-7-3-5-9-23(19)17-15-21-11-13-22(14-12-21)16-18-24-10-6-4-8-20(24)2/h3-18H,1-2H3/b17-15+,18-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLPIYTUUFFRLV-YTEMWHBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C2=CC=C(C=C2)/C=C/C3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 4-Bis(2-methylstyryl)benzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11081 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13280-61-0 | |
| Record name | Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-bis(4-methyl-alpha-styryl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















